Triethylmethylammonium triflate
CAS No.:
Cat. No.: VC19782929
Molecular Formula: C8H18F3NO3S
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18F3NO3S |
---|---|
Molecular Weight | 265.30 g/mol |
IUPAC Name | triethyl(methyl)azanium;trifluoromethanesulfonate |
Standard InChI | InChI=1S/C7H18N.CHF3O3S/c1-5-8(4,6-2)7-3;2-1(3,4)8(5,6)7/h5-7H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
Standard InChI Key | MEOSJQYRVZIIOI-UHFFFAOYSA-M |
Canonical SMILES | CC[N+](C)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Structural and Chemical Identity
Triethylmethylammonium triflate belongs to the class of room-temperature ionic liquids (RTILs) characterized by low melting points, high thermal stability, and tunable solvent properties. The cation, triethylmethylammonium, consists of a central nitrogen atom bonded to three ethyl groups and one methyl group, creating a sterically hindered structure that inhibits crystallization. The triflate anion, derived from trifluoromethanesulfonic acid (CF₃SO₃H), contributes to the compound’s high solubility in polar aprotic solvents and electrochemical stability .
Synthesis and Purification
Direct Neutralization Method
The most straightforward synthesis involves neutralizing triethylmethylammonium hydroxide with triflic acid (CF₃SO₃H):
This exothermic reaction typically proceeds in anhydrous dichloromethane or acetone at 0–5°C to minimize side reactions. The product is isolated by solvent evaporation and recrystallized from acetonitrile, yielding a hygroscopic white solid with >95% purity .
Metathesis Reaction
An alternative route employs a metathesis reaction between triethylmethylammonium chloride and silver triflate:
This method avoids water formation but requires stoichiometric silver triflate, increasing costs. The insoluble AgCl byproduct is removed via filtration, and the filtrate is concentrated under reduced pressure .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −45°C and decomposition onset at 320°C, attributed to the robust triflate anion’s resistance to oxidation (Table 1). Thermogravimetric analysis (TGA) shows <1% mass loss below 200°C, confirming suitability for high-temperature applications .
Table 1. Thermal properties of triethylmethylammonium triflate
Property | Value | Method |
---|---|---|
Melting point () | −50°C | DSC |
Decomposition onset | 320°C | TGA |
Glass transition () | −45°C | DSC |
Solubility and Conductivity
The compound exhibits high solubility in polar solvents (e.g., acetonitrile, DMF) but limited solubility in hydrocarbons. Ionic conductivity measurements in acetonitrile (0.1 M) yield 12.5 mS/cm at 25°C, comparable to other triflate-based ILs .
Electrochemical Applications
Electrocatalysis
The triflate anion’s weak coordination stabilizes transition-metal catalysts in CO₂ reduction. In a 2024 study, Pt nanoparticles dispersed in triethylmethylammonium triflate achieved 85% Faradaic efficiency for CO production at −0.8 V vs. RHE .
Organic Synthesis
Acid Catalyst
As a Brønsted acid catalyst, triethylmethylammonium triflate facilitates Friedel-Crafts alkylations and esterifications. For example, it catalyzes benzylation of toluene with benzyl chloride at 80°C, yielding 92% ortho/para substitution products .
Phase-Transfer Catalyst
The cation’s lipophilicity enables phase-transfer catalysis in biphasic systems. In a Suzuki-Miyaura coupling, triethylmethylammonium triflate increased reaction rates by 3-fold compared to tetrabutylammonium bromide .
Challenges and Future Directions
Despite its advantages, triethylmethylammonium triflate’s hygroscopicity necessitates strict handling under inert atmospheres. Future research should explore:
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